molecular formula C11H14O6S2 B1437548 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid CAS No. 1040682-15-2

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

Cat. No. B1437548
M. Wt: 306.4 g/mol
InChI Key: DTJJZJJHGDFFBO-UHFFFAOYSA-N
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Description

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, also known as 3-Phenylpropionic acid (3-PPA), is an organic compound with a wide range of applications in the scientific research field. It is a non-steroidal anti-inflammatory drug (NSAID) and is used as a research tool to study the effects of inflammation in the body.

Scientific Research Applications

Chemical Synthesis and Modification

Research on compounds structurally related to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid has demonstrated their utility in various chemical syntheses and modifications. For instance, derivatives of methanesulfonate esters, including those with similar sulfonyl functional groups, have been investigated for their selective hydrolysis properties, showcasing the potential for targeted chemical transformations (Chan, Cox, & Sinclair, 2008). Such studies are crucial for developing efficient methods for the removal of protecting groups in drug synthesis, emphasizing the applicability of these compounds in medicinal chemistry and drug development processes.

Material Science and Dendrimer Synthesis

The synthesis of various dendrimers and supramolecular structures also employs compounds with methanesulfonyl groups. One study detailed the synthesis and analysis of phenylpropyl ether-based supramolecular dendrimers, highlighting the role of methanesulfonyl derivatives in creating highly organized molecular architectures (Percec et al., 2006). These materials have potential applications ranging from nanotechnology to biomedicine, illustrating the versatility of such chemical entities in advancing material science.

Catalysis and Green Chemistry

Methanesulfonic acid and its derivatives have been explored as catalysts in various organic reactions, demonstrating their efficacy in promoting environmentally friendly synthesis processes. For example, the microwave-assisted synthesis of bis(indolyl)methanes and bispyrazoles using sulfonic acid derivatives showcases the application of these compounds in facilitating reactions under mild conditions, aligning with the principles of green chemistry (Qi et al., 2014). This research underscores the importance of methanesulfonyl derivatives in developing sustainable chemical processes.

Advanced Organic Synthesis

Further research into the chemical behavior of methanesulfonyl derivatives has led to novel methods for synthesizing complex organic molecules. Studies involving the deprotonation of disulfonyl carbon acids and the formation of carbanions highlight the intricate reactivity of these compounds, paving the way for advanced organic synthesis techniques (Binkowska & Jarczewski, 2006). Such findings are essential for the development of new pharmaceuticals and materials with precise molecular configurations.

properties

IUPAC Name

3-[3,5-bis(methylsulfonyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6S2/c1-18(14,15)9-5-8(3-4-11(12)13)6-10(7-9)19(2,16)17/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJJZJJHGDFFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

CAS RN

1040682-15-2
Record name 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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